(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

Catalog No.
S3323178
CAS No.
218608-83-4
M.F
C16H23NO4
M. Wt
293.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentano...

CAS Number

218608-83-4

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1

InChI Key

MYWZFJXOLAXENE-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)CC(=O)O

Peptide Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is a valuable building block for the synthesis of peptides, which are chains of amino acids. Its tert-butoxycarbonyl (Boc) protecting group safeguards the amino group during peptide chain assembly and can be selectively removed later to reveal the free amine, allowing further peptide bond formation. This property makes it a crucial tool in the development of new drugs, vaccines, and other therapeutic agents [].

Solid-Phase Peptide Synthesis (SPPS)

(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is particularly useful in Solid-Phase Peptide Synthesis (SPPS), a widely used technique for creating peptides. In SPPS, the first amino acid (C-terminus) is attached to a solid support, and subsequent amino acids, including Boc-L-Leu-OH, are coupled sequentially to form the desired peptide chain. The Boc group ensures the protection of the amino group during each coupling step, allowing for efficient and controlled peptide synthesis [].

Studying Protein-Protein Interactions

(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid can be employed to study protein-protein interactions. Researchers can incorporate this molecule into peptides or proteins to investigate how they interact with other biomolecules. By attaching a detectable tag (e.g., fluorescent dye) to the Boc group, scientists can monitor the interactions in real-time, providing valuable insights into protein function and cellular processes [].

(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, also known by its systematic name (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid, is a chiral amino acid derivative with the molecular formula C₁₆H₂₃N O₄ and a molecular weight of approximately 293.36 g/mol. This compound features a tert-butoxycarbonyl (Boc) protective group on the amino functionality, which is commonly used in peptide synthesis to protect the amine group during

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amine for further reactions, such as peptide bond formation.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important intermediates in organic synthesis.
  • Amidation: The free amine can react with activated carboxylic acids to form amides, facilitating peptide synthesis.
  • Reductive Amination: The compound can undergo reductive amination to produce secondary or tertiary amines depending on the substrate used .

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid typically involves several key steps:

  • Starting Material Preparation: The synthesis often begins with commercially available starting materials such as phenylacetic acid or its derivatives.
  • Formation of the Boc Amine: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
  • Alkylation Reaction: The protected amine is then alkylated with a suitable alkyl halide to introduce the pentanoic acid moiety.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve the desired purity level .

(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid has several applications in research and industry:

  • Peptide Synthesis: It serves as an intermediate in synthesizing peptides and proteins due to its reactive amine and carboxylic acid groups.
  • Pharmaceutical Development: This compound may be explored for developing new drugs targeting various biological pathways.
  • Chemical Research: It is utilized in studies investigating amino acid behavior and interactions in biochemical processes .

Interaction studies involving (R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid focus on its binding affinities and effects on biological systems:

  • Protein Binding Studies: These studies assess how well the compound binds to various proteins, which is crucial for understanding its pharmacokinetics and therapeutic potential.
  • Enzyme Inhibition Studies: Investigating whether this compound inhibits specific enzymes can provide insights into its potential therapeutic uses.

Such studies are essential for evaluating the compound's efficacy and safety profile before advancing to clinical applications .

Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(S)-3-amino-5-phenyldecanoic acidC₁₉H₃₁N O₂Longer carbon chain; different stereochemistry
(R)-5-(tert-butoxycarbonyl)aminohexanoic acidC₁₈H₃₅N O₄Similar Boc protection; different chain length
(R)-2-amino-4-methylpentanoic acidC₆H₁₃N O₂Branched structure; no phenyl group

The uniqueness of (R)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid lies in its specific combination of a phenyl group with a pentanoic backbone, along with the Boc protection that allows for selective reactivity during synthetic applications. This structural arrangement may impart distinct biological activities compared to other similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

293.16270821 g/mol

Monoisotopic Mass

293.16270821 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-19-2023

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